1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-
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Overview
Description
1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological and chemical activities. This particular compound is characterized by its unique structural features, including a sulfonyl group and various alkyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the imidazole ring through cyclization reactions involving precursors like glyoxal and ammonia.
Step 2: Introduction of the sulfonyl group via sulfonation reactions using reagents like sulfonyl chlorides.
Step 3: Alkylation reactions to introduce methyl and isopropyl groups using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction of sulfonyl groups to sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where halides are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce sulfides.
Scientific Research Applications
1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-methanol: A simpler analog without the sulfonyl and alkyl substitutions.
5-((3,5-Dimethylphenyl)sulfonyl)-1H-imidazole: Lacks the methanol and alkyl groups.
Uniqueness
1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
CAS No. |
178980-00-2 |
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Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[5-(3,5-dimethylphenyl)sulfonyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H22N2O3S/c1-10(2)15-16(18(5)14(9-19)17-15)22(20,21)13-7-11(3)6-12(4)8-13/h6-8,10,19H,9H2,1-5H3 |
InChI Key |
ODCOINHOONMDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C(N=C(N2C)CO)C(C)C)C |
Origin of Product |
United States |
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